molecular formula C12H8BrN3O3S B5510726 4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide

Cat. No. B5510726
M. Wt: 354.18 g/mol
InChI Key: VLOPKTAIMGWLDI-VGOFMYFVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related benzohydrazide compounds involves condensation reactions between appropriate hydrazides and aldehydes or ketones. For instance, the synthesis of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide, a similar compound, is achieved through the reaction of 4-bromobenzoic hydrazide with 2,4-dihydroxy benzaldehyde, demonstrating the general approach to synthesizing such compounds through condensation methods (Arunagiri et al., 2018).

Scientific Research Applications

Crystal Structure and Molecular Interactions Research on compounds structurally similar to 4-bromo-N'-[(5-nitro-2-thienyl)methylene]benzohydrazide reveals insights into crystal structures and molecular interactions. For instance, the study of N′-(3,5-Dibromo-2-hydroxybenzylidene)-4-nitrobenzohydrazide methanol monosolvate demonstrates the planarity of the benzohydrazide molecule and the significance of intramolecular and intermolecular hydrogen bonding in stabilizing crystal structures (Xin Zhou, Shu-Tao Gao, Jing‐jun Ma, 2011).

Synthetic Methodologies and Chemical Properties Another study on the synthesis and X-ray crystal structure of (E)-4-Bromo-N'-(2,4-dihydroxy-benzylidene) benzohydrazide (4BDBH) highlights the versatility of benzohydrazide derivatives in forming complex structures with specific bonding interactions, offering insights into synthetic routes and structural analysis for similar compounds (C. Arunagiri, A. G. Anitha, A. Subashini, S. Selvakumar, 2018).

Antimicrobial and Antifungal Applications Research on novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives, including bromo and nitro substitutions, indicates significant antibacterial and antifungal activities, suggesting that similar bromo-nitro benzohydrazide compounds could also possess antimicrobial properties (R. Lamani, Nitinkumar S. Shetty, R. Kamble, I. Khazi, 2009).

Anticancer and Analgesic Activities Further, the synthesis of 2-bromo-5-methoxy-N'-[4-(aryl)-1,3-thiazol-2-yl]benzohydrazide derivatives showcases their application in medicinal chemistry, particularly in analyzing analgesic, antifungal, antibacterial, and antiproliferative activities, indicating a potential pathway for the exploration of this compound in similar biological activities (K. K. V. Raj, B. Narayana, B. V. Ashalatha, N. Kumari, B. Sarojini, 2007).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many compounds containing benzohydrazide groups are studied for their potential biological activity .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it shows promising biological activity, it could be studied further for potential use in medicine .

properties

IUPAC Name

4-bromo-N-[(E)-(5-nitrothiophen-2-yl)methylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8BrN3O3S/c13-9-3-1-8(2-4-9)12(17)15-14-7-10-5-6-11(20-10)16(18)19/h1-7H,(H,15,17)/b14-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLOPKTAIMGWLDI-VGOFMYFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(S2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.